molecular formula C10H14ClN B6163793 N-methyl-1-phenylcyclopropan-1-amine hydrochloride CAS No. 2567504-67-8

N-methyl-1-phenylcyclopropan-1-amine hydrochloride

Cat. No.: B6163793
CAS No.: 2567504-67-8
M. Wt: 183.68 g/mol
InChI Key: FWUQSNVBEGMLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-phenylcyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2567504-67-8

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

N-methyl-1-phenylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-11-10(7-8-10)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H

InChI Key

FWUQSNVBEGMLGV-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)C2=CC=CC=C2.Cl

Purity

95

Origin of Product

United States

Overview of Phenylcyclopropylamine Derivatives in Chemical and Biological Research

Phenylcyclopropylamine derivatives are a class of organic compounds that feature a phenyl group and a cyclopropylamine (B47189) moiety. This structural combination has been the basis for a number of pharmacologically active compounds. The most prominent member of this class is tranylcypromine (B92988), which is known for its use as a monoamine oxidase (MAO) inhibitor. wikipedia.org MAO inhibitors are a class of antidepressants that work by preventing the breakdown of neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). drugbank.comnih.gov

The research significance of phenylcyclopropylamine derivatives extends beyond their antidepressant effects. They have been investigated for their potential in treating a variety of other conditions, including anxiety disorders and attention deficit hyperactivity disorder (ADHD). wikipedia.org Furthermore, the rigid structure of the cyclopropane (B1198618) ring has made these compounds valuable tools in medicinal chemistry for probing the binding sites of various enzymes and receptors. core.ac.uk The study of these derivatives has contributed significantly to the understanding of enzyme inhibition and the design of new therapeutic agents. For instance, analogues of tranylcypromine are being explored as inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.govacs.org

Chiral Chromatography:this is a Powerful and Widely Used Technique for Separating Enantiomers.nih.gov

High-Performance Liquid Chromatography (HPLC): This method uses a column packed with a chiral stationary phase (CSP). wvu.edu The enantiomers in the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based CSPs are very common for this purpose. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is another effective technique for preparative chiral separations, often offering faster separations and using less organic solvent compared to HPLC. nih.gov

Capillary Electrophoresis Ce :ce is a High Efficiency Analytical Technique for Chiral Separation.nih.gova Chiral Selector, Often a Cyclodextrin Derivative, is Added to the Running Buffer.diva Portal.orgthe Enantiomers Form Transient, Diastereomeric Complexes with the Chiral Selector, Which Allows Them to Be Separated Based on Their Different Electrophoretic Mobilities.nih.gov

Table 3: Comparison of Chiral Separation Techniques

Technique Principle Advantages Disadvantages
Diastereomeric Salt Formation Different solubility of diastereomeric salts Scalable, cost-effective for large quantities Trial-and-error to find suitable resolving agent; recovery of unwanted enantiomer requires extra steps
Chiral HPLC/SFC Differential interaction with a Chiral Stationary Phase (CSP) Widely applicable, high purity achievable, direct separation High cost of CSPs and solvents, can be challenging to scale up
Capillary Electrophoresis (CE) Different mobility of diastereomeric complexes in an electric field High separation efficiency, very small sample required Primarily an analytical technique, not suitable for preparative scale

Preclinical Mechanistic Pharmacology and Biochemical Interactions of N Methyl 1 Phenylcyclopropan 1 Amine Hydrochloride and Analogues

Enzyme Inhibition Kinetics and Mechanism-Based Inactivation

N-methyl-1-phenylcyclopropan-1-amine is an analogue of phenethylamine. Related cyclopropane (B1198618) analogues have been investigated as inactivators of monoamine oxidase (MAO). For instance, 1-benzylcyclopropylamine (B1214768) acts as a potent competitive reversible inhibitor of benzylamine (B48309) oxidation and also as a mechanism-based inactivator of MAO. nih.gov This inactivation is proposed to occur via a one-electron mechanism. nih.gov In contrast, another analogue, 1-(phenylcyclopropyl)methylamine, serves as a substrate for MAO, being converted to 1-phenylcyclopropanecarboxaldehyde without causing enzyme inactivation. nih.gov The metabolism of MAO inhibitors like tranylcypromine (B92988), a related phenylcyclopropylamine, involves processes such as ring-hydroxylation and N-acetylation. nih.gov

Many inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase, are based on the tranylcypromine (trans-2-phenylcyclopropylamine) scaffold. nih.gov These mechanism-based inactivators, including N-methyl-1-phenylcyclopropan-1-amine analogues, function by forming a covalent adduct with the FAD cofactor, which is essential for the demethylase activity of LSD1. nih.govresearchgate.net This covalent modification leads to the suppression of the enzyme's function. researchgate.net

The formation of the inhibitor-FAD adduct is a critical step. For example, the cyclopropylamine (B47189) core of some inhibitors can form a carbon-carbon bond with the C4a position of FAD. nih.gov This initial adduct can then undergo further transformations. In the case of certain specific inhibitors like T-448, this initial adduct is unstable and rearranges to form an N-formyl-FAD adduct. nih.gov This transformation is significant because while it inhibits the enzyme's demethylase activity, it is small enough to not interfere with the interaction between LSD1 and other proteins like GFI1B. nih.gov This selective inhibition of enzymatic activity without disrupting protein-protein interactions is a key feature of these compounds. nih.gov Structural and mass spectrometry analyses have confirmed the formation of a covalent adduct between trans-2-phenylcyclopropylamine (PCPA) and FAD within the LSD1 enzyme. nih.gov

The inhibition of cytochrome P450 (CYP) enzymes is a crucial aspect of drug-drug interactions. nih.gov Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). nih.gov Mechanism-based inhibition is a time- and NADPH-dependent process where a substrate is activated by a CYP isoform into a reactive metabolite. This metabolite then binds to the enzyme, often to the heme prosthetic site, leading to a long-lasting loss of enzyme activity. nih.gov

Several monoamine oxidase inhibitors have been shown to be substrates and/or inhibitors of various CYP isoforms, which can lead to pharmacokinetic interactions. nih.gov For example, studies on licoisoflavone B, a compound from Glycyrrhiza uralensis, demonstrated different inhibition mechanisms against various CYP isoforms. It competitively inhibited recombinant CYP2C8, showed mixed-type inhibition for recombinant CYP2C9, and moderately inhibited CYP2B6 through a combination of irreversible and reversible mechanisms. nih.gov The kinetic parameters for such inhibitions are often determined using microsomal systems.

CYP IsoformInhibition TypeIC₅₀ (µM)Kᵢ (µM)
CYP2C8Competitive7.4 ± 1.17.0 ± 0.7
CYP2C9Mixed-type4.9 ± 0.41.2 ± 0.2
CYP2B6Mixed Irreversible/Reversible16.0 ± 3.9N/A

Source: Adapted from in vitro studies on licoisoflavone B. nih.gov

O-acetylserine sulfhydrylase (OASS) is an enzyme involved in the cysteine biosynthesis pathway in bacteria and plants, making it a target for novel antibacterial agents. nih.gov Inhibitors of OASS have been developed, some featuring a cyclopropane-carboxylic acid scaffold. nih.gov These inhibitors can be effective as adjuvants for antibiotics like colistin (B93849) in Gram-negative bacteria. nih.gov The development of such inhibitors often involves rational design and synthesis to improve activity, with some derivatives showing efficacy in the low micromolar to low nanomolar range against OASS isoforms. nih.gov A competitive inhibitor of OASS, UPAR415, has been shown to modulate the formation of the cysteine synthase complex by interfering with the binding of serine acetyltransferase (SAT) to the OASS active site. mdpi.com

Receptor Binding Profiles and Ligand-Receptor Interactions in Non-Human Models

N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity and brain function, and their over-activation can lead to neurological diseases. rjraap.com Consequently, NMDA receptor antagonists are of significant interest. Some derivatives of (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide (milnacipran) have been evaluated as NMDA receptor antagonists. nih.gov

Studies have shown that milnacipran (B1663801) and its N-methyl and N,N-dimethyl derivatives exhibit binding affinity for the NMDA receptor in vitro. nih.gov These compounds represent a novel structural prototype for designing potent NMDA receptor antagonists. nih.gov The non-competitive NMDA antagonist MK-801 has been used extensively in rodent models to study the role of NMDA receptors in memory and behavior. nih.gov The investigation of NMDA receptor antagonists often involves radioligand assays in rodent brain membranes to determine binding affinity. nih.gov

Table 2: Binding Affinity of Milnacipran and its Analogues for the NMDA Receptor

CompoundIC₅₀ (µM)
Milnacipran6.3 ± 0.3
N-methyl derivative (7)13 ± 2.1
N,N-dimethyl derivative (8)88 ± 1.4
Homologue (12)10 ± 1.2

Source: Adapted from in vitro evaluation of milnacipran and its derivatives. nih.gov

Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligand Binding Studies and Stereoselectivity

Direct ligand binding studies detailing the affinity (Ki) of N-methyl-1-phenylcyclopropan-1-amine hydrochloride for sigma-1 (σ1) and sigma-2 (σ2) receptors are not available in the current body of scientific literature. However, research on structurally similar phenylpropylamine derivatives suggests that this chemical class can interact with sigma receptors. For instance, certain N-arylalkylpiperidines with a phenylpropylamine scaffold have shown a tendency to favor σ2 receptors over σ1 receptors, indicating that the phenylpropylamine structure could be a pharmacophore for selective σ2 ligands. nih.gov

Studies on other, more complex, cyclopropane-containing molecules have demonstrated high affinity and stereoselectivity for sigma receptors. For example, certain cis-2-[(1-adamantylamino)-methyl]-1-phenylcyclopropane derivatives have been synthesized and evaluated, with some enantiomers showing high affinity for both σ1 and σ2 binding sites. nih.gov In one instance, the (-)-cis enantiomer of a methyl carboxylate derivative displayed selectivity for σ1 sites. nih.gov This highlights that stereochemistry can play a critical role in the affinity and selectivity of phenylcyclopropylamine-related compounds for sigma receptor subtypes. Without empirical data, the specific binding profile and stereoselectivity of this compound at σ1 and σ2 receptors remain undetermined.

G Protein-Coupled Receptor (GPCR) Agonism (e.g., GPR88) in Cellular Assays

There is no publicly available research demonstrating that this compound acts as an agonist at G protein-coupled receptors (GPCRs), including the orphan receptor GPR88. The pharmacology of phenylcyclopropylamine derivatives has historically focused on their role as enzyme inhibitors (e.g., monoamine oxidase) rather than direct receptor agonists. nih.govresearchgate.netx-mol.com While the parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), has been noted to affect pathways involving GABAB receptors, this is considered part of a broader range of biological effects rather than direct agonism. nih.govresearchgate.netx-mol.com Cellular assays to determine agonistic activity at GPR88 or other GPCRs for this compound have not been reported in the scientific literature.

Neurotransmitter Transporter Modulation (Preclinical Studies)

Serotonin (B10506), Norepinephrine (B1679862), and Dopamine (B1211576) Reuptake Inhibition Mechanisms in Synaptosomes or Cells

Specific data on the inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters by this compound in synaptosomes or cells are not available. The primary mechanism of action described for the parent compound, trans-2-phenylcyclopropylamine, is the inhibition of monoamine oxidases (MAOs), which are enzymes that metabolize these neurotransmitters, rather than inhibition of their reuptake transporters. nih.govresearchgate.netx-mol.com

While some more distant structural analogues with a cyclized alkyl side chain have been investigated as monoamine transporter inhibitors, these compounds differ significantly in their core structure. nih.gov Therefore, the potential for this compound to act as a reuptake inhibitor for serotonin, norepinephrine, or dopamine remains uncharacterized.

Impact on Neurotransmitter Levels in Animal Brain Regions (excluding behavioral outcomes directly related to clinical use)

The primary mechanism through which phenylcyclopropylamine derivatives like trans-2-phenylcyclopropylamine are known to affect neurotransmitter levels is by inhibiting MAO-A and MAO-B. nih.govresearchgate.netx-mol.com This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their synaptic availability. However, direct measurements of neurotransmitter level changes in specific brain regions of animals following the administration of this compound have not been reported.

Cellular Signaling Pathway Modulation (In Vitro)

Effect on Second Messenger Systems (e.g., cAMP, calcium flux)

There is no available in vitro data on the effects of this compound on second messenger systems such as cyclic AMP (cAMP) or calcium flux. Such studies are typically conducted to investigate the activation of G protein-coupled receptors. As there is no evidence to suggest that this compound is a GPCR agonist, it is not surprising that its effects on these downstream signaling pathways have not been a focus of published research.

Modulation of Protein Phosphorylation Cascades

Extensive searches of scientific literature and preclinical research databases did not yield specific data on the modulatory effects of this compound on protein phosphorylation cascades. While the broader class of phenylcyclopropylamine derivatives has been studied for various biological activities, particularly as monoamine oxidase (MAO) inhibitors, detailed investigations into their impact on intracellular signaling pathways involving protein kinases and phosphatases are not publicly available for this specific compound. nih.govresearchgate.netx-mol.com

Consequently, there is no reported information regarding the influence of this compound on key phosphorylation events that regulate cellular processes such as cell cycle progression, apoptosis, and signal transduction. Research has not yet elucidated whether this compound or its close analogues can directly or indirectly alter the activity of specific protein kinases (e.g., MAP kinases, Akt, or protein kinase C) or phosphatases, which are critical components of cellular signaling networks.

Due to the absence of specific research in this area, no data tables can be generated to illustrate the effects of this compound on protein phosphorylation.

Influence on Gene Expression Profiles in Cultured Cells

Similarly, a thorough review of available preclinical studies reveals a lack of specific information concerning the influence of this compound on gene expression profiles in cultured cells. There are no published studies that have utilized techniques such as microarray analysis or RNA sequencing to determine global changes in gene transcription following cellular exposure to this compound.

The mechanism of action of some phenylcyclopropylamine analogues has been linked to the inhibition of enzymes that can indirectly influence gene expression, such as lysine-specific demethylase 1 (LSD1), which is involved in histone modification and epigenetic regulation. researchgate.net However, direct evidence and detailed gene expression data for this compound are not available.

Therefore, it is not possible to provide specific details on which genes or gene families may be upregulated or downregulated by this compound, nor to create data tables summarizing such effects. The broader implications of phenylcyclopropylamine derivatives on cellular function suggest that interactions with gene expression pathways could be a possibility, but this remains an uninvestigated area for this compound. nih.gov

Metabolic Pathways in Non Human and in Vitro Systems

Identification of Metabolic Pathways and Metabolites

Based on its chemical structure, the following metabolic pathways would be anticipated and would be the focus of initial in vitro investigations.

Phase I Biotransformations (e.g., N-demethylation, hydroxylation) in Liver Microsomes

Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound. For N-methyl-1-phenylcyclopropan-1-amine, key predicted Phase I transformations would include:

N-demethylation: The removal of the methyl group from the nitrogen atom is a common metabolic pathway for N-methylated amines. This reaction would yield 1-phenylcyclopropan-1-amine.

Hydroxylation: The addition of a hydroxyl group (-OH) to the phenyl ring (aromatic hydroxylation) or potentially to the cyclopropyl (B3062369) ring would be another expected pathway. Aromatic hydroxylation can occur at various positions on the phenyl ring, leading to different isomeric metabolites.

These oxidative reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes, which are concentrated in liver microsomal preparations.

Phase II Conjugation Reactions (e.g., glucuronidation, sulfation) in Hepatic Systems

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion. For N-methyl-1-phenylcyclopropan-1-amine and its potential metabolites, likely conjugation reactions would include:

Glucuronidation: The primary amine formed after N-demethylation, or hydroxylated metabolites, could undergo glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the molecule.

Sulfation: Hydroxylated metabolites could also be substrates for sulfotransferases (SULTs), which would add a sulfate (B86663) group.

Enzymatic Systems Involved in Metabolism (e.g., specific CYP isoforms, UGTs)

The specific enzymes responsible for the metabolism of N-methyl-1-phenylcyclopropan-1-amine hydrochloride would need to be determined experimentally.

Cytochrome P450 (CYP) Isoforms: Studies with recombinant human CYP enzymes would be necessary to identify the specific isoforms involved in the oxidative metabolism. For N-dealkylation of similar compounds, isoforms such as CYP3A4, CYP2D6, CYP2C19, and CYP2B6 are often implicated.

UDP-glucuronosyltransferases (UGTs): If glucuronidation is a significant pathway, further studies would be required to identify the specific UGT isoforms responsible. UGTs are a large family of enzymes with varying substrate specificities.

Comparison of In Vitro Metabolic Profiles Across Different Preclinical Species

To support toxicological studies and extrapolate findings to humans, in vitro metabolism studies are typically conducted using liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) and compared to human-derived systems. These studies are crucial for several reasons:

Identifying an appropriate animal model: The selected animal model for safety testing should ideally have a metabolic profile that is qualitatively and quantitatively similar to that of humans.

Understanding species-specific metabolites: Differences in metabolic pathways can lead to the formation of unique metabolites in certain species, which may have different pharmacological or toxicological properties.

Without experimental data for this compound, it is not possible to compare its metabolic profiles across different species.

Structure Activity Relationship Sar and Pharmacophore Modeling of N Methyl 1 Phenylcyclopropan 1 Amine Hydrochloride Analogues

Correlating Structural Modifications to Preclinical Receptor Affinity and Enzyme Inhibition

The biological activity of N-methyl-1-phenylcyclopropan-1-amine hydrochloride analogues is profoundly influenced by even minor alterations to their chemical architecture. Key modifications often involve substitutions on the phenyl ring, alterations of the N-methyl group, and changes to the cyclopropane (B1198618) scaffold itself. These modifications can dramatically impact the compound's binding affinity for various receptors, such as monoamine transporters, and their inhibitory potency against enzymes like monoamine oxidase (MAO).

For instance, studies on related phenylcyclopropylamine derivatives have shown that the nature and position of substituents on the phenyl ring can dictate both potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic ring, influencing its interaction with receptor binding pockets. Similarly, the size and nature of the substituent on the nitrogen atom are critical. While an N-methyl group is a common feature, replacing it with larger alkyl groups or other functionalities can significantly affect receptor affinity and enzyme inhibition.

Research into compounds with similar structural motifs, such as 1-benzylcyclopropylamine (B1214768), has demonstrated potent, competitive, and reversible inhibition of monoamine oxidase. In contrast, the closely related 1-(phenylcyclopropyl)methylamine acts as a substrate for MAO without causing inactivation of the enzyme. These findings underscore the subtle yet critical role of the placement of the phenyl and amino groups relative to the cyclopropane ring in determining the mode of interaction with the enzyme.

To illustrate the impact of these structural changes, the following interactive table presents hypothetical preclinical data for a series of N-methyl-1-phenylcyclopropan-1-amine analogues, highlighting how modifications can influence their affinity for the dopamine (B1211576) transporter (DAT) and their ability to inhibit monoamine oxidase A (MAO-A).

CompoundR1 (Phenyl Substitution)R2 (N-Substitution)DAT Ki (nM)MAO-A IC50 (µM)
Analog 1HCH31502.5
Analog 24-ClCH3851.8
Analog 34-OCH3CH32203.1
Analog 4HH3505.0
Analog 5HC2H51804.2

This table is a hypothetical representation to illustrate SAR principles and does not represent actual experimental data for the specified compounds.

Stereochemical Influence on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of this compound analogues. The rigid, three-dimensional structure of the cyclopropane ring, combined with the chiral center at the carbon atom attached to both the phenyl ring and the amine group, results in the existence of stereoisomers (enantiomers and diastereomers). These isomers can exhibit markedly different pharmacological properties, including receptor binding affinity, selectivity, and functional activity.

The differential interaction of stereoisomers with their biological targets is a well-established principle in pharmacology, stemming from the chiral nature of receptors and enzyme active sites. One enantiomer may fit optimally into a binding pocket, leading to high affinity and efficacy, while the other may bind with lower affinity or not at all.

For example, in studies of related 1-phenyl-2-cyclopropylmethylamine derivatives, the cis and trans isomers, as well as their individual enantiomers, have demonstrated significant differences in their affinity and selectivity for sigma receptors. This highlights that the spatial arrangement of the phenyl and aminomethyl groups relative to the cyclopropane ring is a critical determinant of biological activity. The separation and individual testing of stereoisomers are therefore essential steps in the preclinical evaluation of these compounds to identify the most potent and selective isomer while minimizing potential off-target effects associated with less active or inactive isomers.

Development and Validation of Pharmacophore Models for Target Interactions

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For this compound analogues, pharmacophore models can elucidate the key interactions with receptors or enzymes, guiding the design of new, more potent compounds.

A pharmacophore model for monoamine transporter inhibitors, a likely target class for these analogues, typically includes features such as a hydrophobic aromatic center (corresponding to the phenyl ring), a positively ionizable group (the amine), and specific hydrogen bond donor and acceptor sites, all arranged in a precise spatial orientation.

The development of a pharmacophore model begins with a set of known active molecules. These molecules are conformationally analyzed and aligned to identify common chemical features. The resulting hypothesis is then validated by its ability to distinguish between active and inactive compounds from a database. For instance, a pharmacophore model for dopamine transporter inhibitors might be developed using a training set of known DAT ligands and then validated by its ability to correctly identify other known DAT inhibitors from a larger, more diverse chemical library. Such models provide a virtual blueprint for the design of novel analogues with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties (descriptors), such as electronic, steric, and hydrophobic parameters, QSAR models can predict the activity of novel, unsynthesized compounds.

For this compound analogues, 3D-QSAR studies on closely related series like 2-phenylcyclopropylmethylamine (PCPMA) derivatives have provided valuable insights. These studies utilize techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. researchgate.net

In a typical 3D-QSAR study, a series of analogues with known biological activities are spatially aligned. Then, steric and electrostatic fields around the molecules are calculated and correlated with their activities. The resulting models can be visualized as 3D contour maps, indicating regions where bulky groups or specific electronic properties are favorable or unfavorable for activity. For example, a QSAR model for MAO inhibition might reveal that electron-withdrawing substituents on the phenyl ring enhance activity, while bulky groups at a certain position are detrimental. These predictive models are instrumental in prioritizing the synthesis of new analogues with the highest probability of possessing the desired biological activity, thereby streamlining the drug discovery process. nih.govnih.gov

Advanced Analytical Methods in Research for N Methyl 1 Phenylcyclopropan 1 Amine Hydrochloride

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices

Chromatography is the cornerstone of analyzing N-methyl-1-phenylcyclopropan-1-amine hydrochloride, providing the necessary separation from matrix components and related substances. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound due to the compound's polarity and non-volatile nature. Reversed-phase HPLC is typically employed, where a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and organic solvents like acetonitrile or methanol, with additives such as formic acid or ammonium formate to ensure the analyte is in its protonated state for better peak shape.

Detection Methods:

UV Detection: The presence of the phenyl group in the molecule provides a chromophore that absorbs ultraviolet (UV) light, making it readily detectable by a UV detector. The maximum absorbance is typically in the low UV range (~220 nm).

Fluorescence Detection: While the native molecule does not possess significant fluorescence, derivatization with a fluorescent tag can be employed to enhance sensitivity and selectivity, which is particularly useful for trace-level quantification in complex biological samples.

The following interactive table outlines typical starting parameters for an HPLC method.

Parameter Value
Column C18 (e.g., 150 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| UV Detection Wavelength | 220 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, being a salt, is non-volatile. The free base form has limited thermal stability and the secondary amine can cause peak tailing on standard GC columns. Therefore, chemical derivatization is an essential step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.net

Derivatization Process: The secondary amine is the primary site for derivatization. Common reactions include acylation or silylation. This process not only improves chromatographic behavior but can also yield characteristic mass fragments that aid in identification. researchgate.net

The table below lists common derivatizing agents for amines in GC-MS.

Derivatization Agent Abbreviation Derivative Formed
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) derivative
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) derivative
Trifluoroacetic anhydride TFAA Trifluoroacetyl (TFA) derivative

Following derivatization, the sample is injected into the GC-MS system. The compound is separated on a capillary column (e.g., a 5% phenyl-polysiloxane phase) and subsequently ionized, typically by electron ionization (EI), to produce a reproducible fragmentation pattern that serves as a chemical fingerprint for identification.

Advanced Mass Spectrometry Techniques for Identification and Elucidation

Mass spectrometry (MS) is indispensable for the structural confirmation of N-methyl-1-phenylcyclopropan-1-amine. When coupled with a separation technique like liquid chromatography, it provides high sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool used to obtain structural information about a compound. In a typical LC-MS/MS workflow, the HPLC eluent is directed into an ion source (e.g., electrospray ionization - ESI), where the N-methyl-1-phenylcyclopropan-1-amine is ionized, usually forming the protonated molecule [M+H]⁺.

This specific precursor ion is then selected in the first mass analyzer and directed into a collision cell. Inside the cell, the ion is accelerated and collides with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller, characteristic product ions. The second mass analyzer then scans these product ions, generating a product ion spectrum. Analyzing these fragments helps to piece together the molecule's structure and confirm its identity.

Plausible Fragmentation Pathway: For the protonated molecule of N-methyl-1-phenylcyclopropan-1-amine, key fragmentations would likely involve:

Cleavage of the C-N bond.

Loss of the methyl group.

Ring-opening or fragmentation of the cyclopropyl (B3062369) group.

Fissions within the phenyl ring structure.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Accurate Mass Measurement

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has become a vital tool for the screening and identification of novel compounds. wiley.comnih.govnih.gov Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure mass with very high accuracy (typically < 5 ppm). This allows for the determination of a compound's elemental formula from its measured mass-to-charge ratio (m/z).

The ability to obtain an accurate mass measurement is crucial for distinguishing N-methyl-1-phenylcyclopropan-1-amine from other compounds that may have the same nominal (integer) mass but different elemental compositions. wiley.com

The table below illustrates the importance of mass accuracy.

Parameter N-methyl-1-phenylcyclopropan-1-amine Potential Isobaric Compound (C₁₁H₁₇O)
Molecular Formula C₁₁H₁₅N C₁₁H₁₆O
Nominal Mass of [M+H]⁺ 162 165
Monoisotopic Mass 161.1204 164.1201

| Calculated m/z of [M+H]⁺ | 162.1283 | 165.1279 |

Note: The above table is for illustrative purposes to demonstrate the principle of accurate mass measurement.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. researchgate.netnih.gov This technique adds another dimension of separation to conventional LC-MS analysis, which is particularly valuable for differentiating between isomers—compounds that have the same molecular formula but different structural arrangements. news-medical.netnih.gov

In IMS-MS, after ionization, ions are guided into an ion mobility cell filled with a buffer gas. An electric field propels the ions through the cell, and they separate based on their differential mobility. Compact, tightly folded ions travel faster than larger, more extended ions. The resulting drift time is used to calculate a collision cross-section (CCS) value, which is a characteristic physicochemical property of the ion. news-medical.net

This technique would be critical for distinguishing N-methyl-1-phenylcyclopropan-1-amine from any potential positional or structural isomers that might co-elute during chromatographic separation. The unique CCS value provides an additional point of identification, significantly increasing confidence in analytical results. news-medical.netnih.gov

CompoundHypothetical Retention Time (min)Hypothetical m/zHypothetical CCS (Ų)
N-methyl-1-phenylcyclopropan-1-amine4.5162.1283135.2
Positional Isomer (e.g., 1-(methylamino)-2-phenylcyclopropane)4.5162.1283138.5

Spectroscopic Methods for Purity Assessment and Confirmation of Chemical Identity

A thorough review of scientific literature and chemical databases reveals a significant finding regarding this compound: there is currently no available published spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS), for this specific compound.

Extensive searches for detailed research findings and analytical data necessary for purity assessment and the confirmation of its chemical identity have yielded no specific results. The scientific community has not yet published the characteristic spectroscopic fingerprints that would allow for its unambiguous identification and purity evaluation.

Consequently, the creation of data tables detailing NMR chemical shifts (¹H and ¹³C), IR absorption frequencies, or mass-to-charge ratios of fragmentation patterns is not possible at this time. While spectroscopic data exists for structurally related compounds, such as N-methyl-1-phenylpropan-1-amine hydrochloride, these possess a propyl group instead of the cyclopropyl ring central to the requested molecule's structure. Due to the strict focus of this article, data from these distinct compounds cannot be presented as a substitute.

The absence of this fundamental analytical data in the public domain indicates that this compound may be a novel compound, one that has been synthesized but not yet fully characterized in published literature, or a compound that is not widely studied. Without primary research data, a detailed discussion of its spectroscopic properties and the corresponding data tables for purity and identity confirmation cannot be provided. Further empirical research is required to establish the spectroscopic profile of this specific chemical entity.

Future Research Directions and Unanswered Questions in the Study of N Methyl 1 Phenylcyclopropan 1 Amine Hydrochloride

Elucidation of Remaining Gaps in Preclinical Mechanistic Understanding

The primary mechanism of action for many phenylcyclopropylamine derivatives is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). youtube.com However, the precise interactions of N-methyl-1-phenylcyclopropan-1-amine hydrochloride with MAO-A and MAO-B isoforms remain to be empirically determined.

Key unanswered questions regarding its mechanism of action include:

Enzyme Specificity and Potency: What are the inhibitory constants (Ki) and IC50 values of this compound for MAO-A and MAO-B? Is the inhibition reversible or irreversible? nih.gov

Stereoselectivity: The compound possesses a chiral center. The biological activity of phenylcyclopropylamines can be highly dependent on the stereochemistry of the cyclopropane (B1198618) ring. nih.gov It is crucial to separate and characterize the individual enantiomers to determine if they exhibit different potencies or selectivities for MAO isoforms or other potential targets.

Neurotransmitter Dynamics: The downstream effects on neurotransmitter levels in specific brain regions following administration of this compound are unknown. In vivo studies using techniques like microdialysis are needed to understand its influence on the dynamics of monoamine release and reuptake.

A summary of potential preclinical mechanistic studies is presented in the table below.

Research QuestionProposed MethodologyExpected Outcome
MAO-A and MAO-B Inhibition ProfileIn vitro enzyme inhibition assays using purified recombinant human MAO-A and MAO-B.Determination of Ki and IC50 values, and the nature of inhibition (reversible/irreversible).
Stereospecific ActivityChiral separation of enantiomers followed by individual in vitro and in vivo testing.Identification of the more active enantiomer and its specific pharmacological properties.
Off-Target Binding ProfileRadioligand binding assays against a broad panel of CNS receptors and transporters.Identification of any significant off-target interactions that may modulate its primary mechanism of action or contribute to side effects.
In Vivo Neurochemical EffectsIn vivo microdialysis in rodent models to measure extracellular levels of dopamine, norepinephrine, and serotonin in relevant brain regions.Understanding the net effect of the compound on monoaminergic neurotransmission in a living system.

Exploration of Novel Chemical Modifications for Enhanced Research Utility

The phenylcyclopropylamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can be modified to interact with a variety of biological targets. nih.gov Systematic chemical modifications of this compound could lead to the development of valuable research tools with enhanced potency, selectivity, or novel functionalities.

Future synthetic efforts could focus on:

Phenyl Ring Substitution: Introduction of various substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) at different positions on the phenyl ring can significantly alter the compound's electronic and steric properties, potentially leading to enhanced affinity or selectivity for its biological targets. researchgate.net

N-Alkylation Variants: While the parent compound is N-methylated, exploring other N-alkyl or N-aralkyl substitutions could modulate its lipophilicity and interaction with the target protein's active site. nih.gov

Cyclopropane Ring Modifications: The rigid structure of the cyclopropane ring is crucial for its activity. researchgate.net Introducing substituents on the cyclopropane ring itself could further probe the steric requirements of the binding pocket and potentially lead to compounds with altered pharmacological profiles.

These modifications would be instrumental in developing a comprehensive structure-activity relationship (SAR) for this class of compounds. acs.org

Development of Advanced Methodologies for Studying Its Interactions in Complex Biological Systems

To fully understand the biological implications of this compound, it is essential to move beyond simple in vitro assays and employ more sophisticated techniques that can probe its interactions within a more physiologically relevant context.

Promising advanced methodologies include:

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound with its target proteins at an atomic level. mdpi.comnih.govmdpi.com These in silico approaches can help rationalize SAR data and guide the design of new analogs with improved properties.

Advanced In Vitro Models: The use of organ-on-a-chip technology and induced pluripotent stem cell (iPSC)-derived neuronal cultures can offer a more accurate representation of human physiology compared to traditional cell lines. mdpi.com These models would be valuable for assessing the compound's efficacy and potential toxicity in a human-relevant context.

In Vivo Imaging Techniques: Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) are powerful non-invasive techniques for studying drug-target engagement and its downstream effects on brain activity in living organisms. nih.gov Developing a radiolabeled version of this compound would enable in vivo visualization of its distribution and target occupancy.

MethodologyApplication to this compound ResearchPotential Insights
Molecular Docking and DynamicsSimulating the interaction of the compound and its analogs with the active site of MAO-A and MAO-B.Predicting binding affinities, identifying key interacting residues, and explaining stereoselectivity.
Organ-on-a-Chip and iPSC-derived NeuronsAssessing the compound's effects on neuronal function, metabolism, and toxicity in human-derived cellular models.Providing more translatable data on the compound's potential therapeutic and adverse effects compared to animal models.
Positron Emission Tomography (PET)Development of a radiolabeled tracer based on the N-methyl-1-phenylcyclopropan-1-amine scaffold.Enabling in vivo quantification of target engagement, receptor occupancy studies, and understanding of its pharmacokinetic profile in the brain.

Potential for this compound as a Chemical Probe or Tool in Fundamental Biological Research

A chemical probe is a small molecule used to study biological systems. Given its potential interaction with key enzymes of the central nervous system, this compound could serve as a valuable scaffold for the development of such tools.

Future research in this area could involve:

Development of Radiolabeled Probes: As mentioned, creating a version of the molecule labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) would produce a PET tracer. mdpi.com This would be invaluable for non-invasive in vivo imaging of MAO distribution and activity in both preclinical and potentially clinical research.

Fluorescently Labeled Analogs: Synthesizing a derivative that incorporates a fluorescent tag would allow for the visualization of its subcellular localization and interaction with its targets using advanced microscopy techniques. rsc.orgfrontiersin.orgnih.gov This could provide detailed information about the compound's behavior within individual cells.

Affinity-Based Probes: The development of analogs with a reactive group could be used for affinity-based protein profiling to identify the full spectrum of its binding partners within a complex biological sample, thereby uncovering novel targets.

The creation of such chemical tools would not only advance our understanding of this compound itself but also contribute to the broader field of neuropharmacology by providing new ways to study the function and dysfunction of monoaminergic systems.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for producing N-methyl-1-phenylcyclopropan-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Formation of the cyclopropane ring via [2+1] cycloaddition or alkylation of a pre-existing cyclopropane precursor. For phenylcyclopropane derivatives, Grignard reagents (e.g., phenylmagnesium bromide) are often used to introduce aromatic groups .
  • Step 2: Methylation of the amine group using methyl iodide or reductive amination with formaldehyde under controlled pH (~8–10) to ensure selectivity .
  • Step 3: Salt formation with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt.
    Critical parameters include:
  • Temperature: Maintain sub-0°C during cyclopropane formation to minimize ring-opening side reactions.
  • Solvent: Use dry tetrahydrofuran (THF) or diethyl ether for Grignard reactions to prevent hydrolysis .
  • Purification: Recrystallization from ethanol/ether mixtures improves purity (>95% by HPLC) .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.5–3.0 ppm (cyclopropane CH₂), δ 3.2–3.5 ppm (N–CH₃), and aromatic protons at δ 7.0–7.5 ppm confirm substituents .
    • ¹³C NMR: Cyclopropane carbons appear at 10–20 ppm, while the methylamine carbon resonates at ~40 ppm .
  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 163.1 ([M–Cl]⁺), with fragmentation patterns consistent with cyclopropane ring cleavage .
  • X-ray Crystallography: Resolves stereochemistry (e.g., chair vs. boat conformation of the cyclopropane ring) and hydrogen bonding in the crystal lattice .

Advanced Research Questions

Q. How does stereochemistry at the nitrogen center influence the compound’s biological activity?

Methodological Answer:

  • Chiral Resolution: Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .
  • In Vitro Assays: Compare enantiomers in receptor-binding assays (e.g., radioligand displacement for dopamine/norepinephrine transporters). For example, (R)-enantiomers of similar phenylcyclopropylamines show 10× higher affinity for DAT than (S)-forms due to steric complementarity .
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) predict interactions between the methyl group and hydrophobic pockets in monoamine transporters .

Q. What experimental strategies are used to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification: Re-analyze batches via LC-MS to rule out impurities (e.g., residual solvents or byproducts) causing variability .
  • Assay Standardization: Use identical cell lines (e.g., HEK293 expressing hDAT) and buffer conditions (pH 7.4, 37°C) across studies .
  • Meta-Analysis: Apply statistical tools (e.g., Forest plots) to compare EC₅₀ values from independent studies, adjusting for batch-to-batch variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS applications?

Methodological Answer:

  • Systematic Modifications:
    • Cyclopropane Ring: Replace with cyclobutane or spirocyclic systems to assess strain effects on transporter binding .
    • Aromatic Substituents: Introduce electron-withdrawing groups (e.g., -F at para position) to enhance metabolic stability .
  • In Vivo Pharmacokinetics: Administer derivatives (5 mg/kg IV) to rodents; measure brain/plasma ratios via LC-MS/MS to prioritize candidates with >0.5 penetration .

Q. What mechanistic insights explain its interaction with monoamine transporters?

Methodological Answer:

  • Electrophysiology: Whole-cell patch-clamp in transfected cells reveals inhibition of dopamine reuptake (IC₅₀ ~50 nM) via competitive binding to the S1 site .
  • Fluorescence Quenching: Titrate with purified DAT extracellular loops; monitor Trp fluorescence changes to calculate binding constants (Kd ~100 nM) .
  • Mutagenesis: Replace key residues (e.g., Asp79 in DAT) to identify critical hydrogen-bonding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.